Zn(II)-protoporphyrin IX;ZnPP;Zinc Protoporphyrin-9

Description

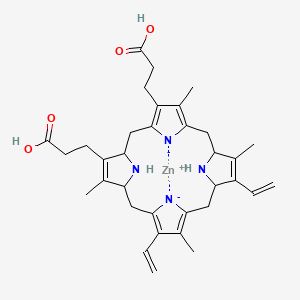

Zinc(II)-protoporphyrin IX (ZnPP), a metalloporphyrin formed by the substitution of iron with zinc in protoporphyrin IX (PPIX), exhibits unique biochemical and therapeutic properties. Structurally, ZnPP retains the tetrapyrrole macrocycle of PPIX but replaces the central iron ion with zinc, altering its reactivity and biological interactions . This compound is notable for its roles in diverse fields:

- Medicine: As a competitive inhibitor of heme oxygenase-1 (HO-1), ZnPP modulates oxidative stress, apoptosis, and inflammation .

- Food Science: ZnPP serves as a natural red pigment in cured meats like dry-cured ham, replacing synthetic nitrites .

- Biotechnology: It is utilized in theranostic nanoparticles for targeted cancer therapy and imaging .

This article provides a detailed comparison of ZnPP with structurally analogous metalloporphyrins, emphasizing functional differences, biological efficacy, and applications.

Properties

Molecular Formula |

C34H42N4O4Zn |

|---|---|

Molecular Weight |

636.1 g/mol |

IUPAC Name |

zinc;3-[18-(2-carboxyethyl)-7,12-bis(ethenyl)-3,8,13,17-tetramethyl-1,4,5,10,11,14,15,20,21,23-decahydroporphyrin-22,24-diid-2-yl]propanoic acid |

InChI |

InChI=1S/C34H42N4O4.Zn/c1-7-21-17(3)25-13-26-19(5)23(9-11-33(39)40)31(37-26)16-32-24(10-12-34(41)42)20(6)28(38-32)15-30-22(8-2)18(4)27(36-30)14-29(21)35-25;/h7-8,25,28-29,32,35,38H,1-2,9-16H2,3-6H3,(H,39,40)(H,41,42);/q-2;+2 |

InChI Key |

GTRPGJCQYYBWCL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C2CC3=C(C(=C([N-]3)CC4C(=C(C(N4)CC5=C(C(=C([N-]5)CC1N2)C=C)C)C=C)C)C)CCC(=O)O)CCC(=O)O.[Zn+2] |

Origin of Product |

United States |

Preparation Methods

Chemical Metallation of Protoporphyrin IX

Overview:

The most straightforward and widely used method involves metallation of free-base protoporphyrin IX with zinc salts. This process typically occurs in organic solvents under controlled conditions to ensure selective insertion of zinc into the porphyrin macrocycle.

- Dissolution of protoporphyrin IX in a suitable solvent such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or ethanol.

- Addition of zinc salts, commonly zinc acetate or zinc chloride, in excess.

- Refluxing or stirring at elevated temperatures (usually 60–80°C) for several hours to facilitate metal insertion.

- Purification via chromatography or recrystallization to isolate pure ZnPP.

Research Findings:

A typical protocol involves dissolving protoporphyrin IX in DMF, then adding zinc acetate dihydrate in a molar ratio of 1:1, followed by refluxing at 70°C for 4–6 hours. The reaction is monitored via UV-vis spectroscopy, observing the characteristic Soret band shift indicating successful metallation.

| Parameter | Conditions | Outcome |

|---|---|---|

| Metal source | Zinc acetate dihydrate | Efficient insertion |

| Solvent | DMF or DMSO | High solubility of porphyrin |

| Temperature | 70°C | Optimal for metallation |

| Reaction time | 4–6 hours | Complete conversion |

Self-Assembly and Surface Deposition Techniques

Overview:

ZnPP can be prepared via surface assembly methods, such as Langmuir–Blodgett (LB) and self-assembled monolayers (SAMs), on substrates like gold or indium tin oxide (ITO). These approaches are crucial for fabricating thin films with specific orientations and properties.

- Dissolving ZnPP in organic solvents such as chloroform or tetrahydrofuran.

- Spreading the solution on a water surface to form a monolayer.

- Compressing the monolayer to the desired surface pressure.

- Transferring onto substrates via vertical dipping (LB technique).

- Alternatively, adsorption from solution onto metal surfaces for SAM formation.

Research Findings:

Li and Imae (2004) demonstrated the formation of ordered multilayers of ZnPP on gold surfaces via adsorption from solution, with UV-vis spectral shifts indicating different molecular orientations depending on the assembly method. These films exhibit electrochemical activity and are suitable for sensor applications.

| Technique | Substrate | Key Features | Applications |

|---|---|---|---|

| LB film deposition | Gold, ITO | Controlled molecular orientation | Sensors, photoelectrochemical devices |

| Self-assembled monolayers | Gold | Covalent attachment | Surface modification |

Oxidative and Reductive Modification of Protoporphyrin IX

Overview:

Oxidation of meso-hydroxyporphyrins to form dioxoporphomethenes, and subsequent metallation, are additional pathways to prepare ZnPP derivatives with specific electronic properties.

- Oxidizing meso-hydroxyporphyrins using agents like iodine or hydrogen peroxide.

- Oxidized intermediates are then metallated with zinc salts under reflux conditions.

- Purification via chromatography.

Research Findings:

The oxidation process alters the electronic structure of the porphyrin macrocycle, which can influence the efficiency of zinc insertion and the photophysical properties of the resulting compound.

| Step | Reagents | Conditions | Result |

|---|---|---|---|

| Oxidation | Hydrogen peroxide | Room temperature | Dioxoporphomethene formation |

| Metallation | Zinc acetate | Reflux | ZnPP derivatives with modified electronic properties |

Biosynthetic and Enzymatic Approaches

Overview:

Although less common in laboratory synthesis, biosynthetic pathways involve enzymatic insertion of zinc into protoporphyrin IX within biological systems or cell-free enzymatic reactions mimicking heme biosynthesis.

- Incubation of protoporphyrin IX with zinc salts in the presence of metallotransferase enzymes.

- Conditions mimic physiological environments (pH 7.4, 37°C).

- Isolation of ZnPP via chromatography.

Research Findings:

This method offers high regioselectivity and biocompatibility, useful for producing biologically relevant ZnPP for medical applications.

Summary of Key Parameters and Optimization

| Parameter | Influence | Optimization Strategy |

|---|---|---|

| Metal precursor | Efficiency of insertion | Use high-purity zinc salts, excess molar ratios |

| Solvent | Solubility and reaction rate | Use polar aprotic solvents like DMF or DMSO |

| Temperature | Reaction kinetics | Reflux at 70°C for complete metallation |

| Reaction time | Conversion completeness | 4–6 hours, monitored via UV-vis spectroscopy |

| Purification | Purity of ZnPP | Chromatography or recrystallization |

Chemical Reactions Analysis

Types of Reactions

Zinc Protoporphyrin-9 undergoes various chemical reactions, including:

Oxidation: It can be oxidized under specific conditions, leading to the formation of different oxidation states of zinc.

Reduction: Reduction reactions can convert Zinc Protoporphyrin-9 to its lower oxidation states.

Substitution: The zinc ion in the compound can be substituted with other metal ions through ligand exchange reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Ligand exchange reactions typically involve the use of other metal salts in a suitable solvent.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of zinc oxide, while reduction can yield lower oxidation states of zinc .

Scientific Research Applications

Zinc Protoporphyrin-9 has a wide range of applications in scientific research:

Chemistry: It is used as a model compound to study metalloporphyrin chemistry and coordination complexes.

Biology: In biological research, Zinc Protoporphyrin-9 is used to investigate heme metabolism and its role in various physiological processes.

Medicine: It has potential therapeutic applications, including its use as a photosensitizer in photodynamic therapy for cancer treatment.

Industry: Zinc Protoporphyrin-9 is used in the development of sensors and catalysts due to its unique electronic properties

Mechanism of Action

The mechanism by which Zinc Protoporphyrin-9 exerts its effects involves its ability to coordinate with various biological molecules. The zinc ion can interact with proteins and enzymes, influencing their activity and function. This interaction is often mediated through coordination bonds and hydrogen bonding, affecting the molecular targets and pathways involved in processes such as heme metabolism and signal transduction .

Comparison with Similar Compounds

Structural and Functional Overview of Zn(II)-Protoporphyrin IX

ZnPP shares the PPIX macrocycle but substitutes iron with zinc. This substitution disrupts heme-like redox activity, rendering ZnPP redox-inert. Key functional attributes include:

- HO-1 Inhibition : ZnPP competitively binds HO-1, blocking heme degradation and reducing bilirubin production, making it a therapeutic candidate for neonatal jaundice and cancer .

- Iron Deficiency Marker : In erythropoiesis, ZnPP accumulates during iron-deficient states, serving as a clinical biomarker .

- Antagonist Activity : ZnPP antagonizes nuclear receptor REV-ERB, contrasting with heme’s agonist role .

Comparative Analysis with Similar Metalloporphyrins

Cobalt Protoporphyrin IX (CoPP)

- Structural Difference : Cobalt replaces iron in PPIX.

- Functional Contrast :

- Applications : CoPP is explored for metabolic syndrome and circadian rhythm disorders .

Tin Protoporphyrin IX (SnPP)

- Structural Difference : Tin (Sn⁴⁺) replaces iron.

- Functional Contrast :

- Applications: Limited to preclinical studies due to toxicity concerns .

Copper Protoporphyrin IX (CuPP)

- Structural Difference : Copper (Cu²⁺) replaces iron.

- It serves as a spectroscopic probe in myoglobin studies due to its distinct electronic properties .

- Applications : Primarily used in biochemical assays as a heme analog .

Gallium Protoporphyrin IX (GaPP) and Zinc Mesoporphyrin IX (ZnMP)

- Structural Differences :

- GaPP contains gallium (Ga³⁺); ZnMP features a mesoporphyrin ring (reduced vinyl groups).

- Functional Contrast: GaPP and ZnMP inhibit heme transport in parasites (e.g., Trypanosoma cruzi), but ZnMP exhibits higher specificity for ferrochelatase inhibition . ZnMP is a stronger HO-1 inhibitor than ZnPP in hepatic models but less effective in erythroid cells .

- Applications : Investigated for antiparasitic therapies and hereditary porphyrias .

Iron Protoporphyrin IX (Heme)

- Structural Difference : Native iron-containing PPIX.

- Functional Contrast: Heme acts as a REV-ERB agonist, whereas ZnPP and CoPP are antagonists . Heme degradation by HO-1 produces bilirubin and carbon monoxide, processes inhibited by ZnPP .

- Applications : Central to oxygen transport (hemoglobin) and cellular respiration (cytochromes) .

Biological Activity

Zinc protoporphyrin IX (ZnPP) is a metalloporphyrin that serves as a crucial biomarker and therapeutic agent in various biological contexts. This article explores its biological activity, including its role in iron metabolism, cancer therapy, immune modulation, and potential applications in treating hyperbilirubinemia.

Overview of Zinc Protoporphyrin IX

ZnPP is formed during heme biosynthesis when zinc replaces iron in the protoporphyrin IX structure, particularly under conditions of iron deficiency. This substitution leads to increased levels of ZnPP in erythrocytes, making it a sensitive indicator of iron status in the body. The compound also plays a role in regulating heme degradation by inhibiting heme oxygenase (HO), the enzyme responsible for breaking down heme into bilirubin and carbon monoxide.

-

Iron Status Indicator :

- ZnPP levels correlate with iron availability during erythropoiesis. When iron supply is inadequate, ZnPP production increases, serving as a reliable marker for functional iron deficiency, especially in chronic diseases where inflammation may confound other markers such as ferritin or transferrin saturation .

- Heme Oxygenase Inhibition :

-

Antitumor Activity :

- ZnPP has been shown to exert antitumor effects by inhibiting indoleamine 2,3-dioxygenase (IDO), an enzyme that contributes to immune evasion in tumors. In preclinical models, ZnPP demonstrated the ability to enhance T cell-mediated antitumor responses, suggesting its potential as an immunotherapeutic agent .

- Cell Proliferation and Cytotoxicity :

Case Studies and Experimental Data

- Iron Deficiency Anemia : A study highlighted that ZnPP serves as a more reliable biomarker for iron deficiency anemia compared to traditional markers like ferritin, particularly in patients with inflammatory bowel disease .

- Cancer Immunotherapy : In melanoma models, ZnPP's inhibition of IDO was linked to enhanced T cell function and improved tumor control. This suggests that ZnPP could be explored further as an adjunct therapy in cancers where IDO dysregulation is evident .

- Neonatal Hyperbilirubinemia : ZnPP-Lipid formulations have shown efficacy in treating neonatal hyperbilirubinemia by inhibiting HO activity and regulating bilirubin levels .

Data Tables

| Study | Findings | Concentration Used | Outcome |

|---|---|---|---|

| Dagg et al. (2021) | ZnPP as a biomarker for functional iron deficiency | N/A | High specificity for detecting ID in chronic diseases |

| Zhang et al. (2013) | Upregulation of HO-1 in PC-3 cells | 10 µM | Induced HO-1 expression; dose-dependent effects |

| Assunção-Miranda et al. (2016) | Antitumor properties via IDO inhibition | N/A | Enhanced T cell responses against tumors |

| MDPI Study (2023) | Increased labile heme levels | Varies | Potentiated anticancer effects when combined with other agents |

Q & A

Q. What is the biochemical rationale for using ZnPP as a heme oxygenase-1 (HO-1) inhibitor in experimental models?

ZnPP acts as a competitive inhibitor of HO-1 by binding to the enzyme's active site, thereby blocking the conversion of heme to biliverdin, carbon monoxide (CO), and free iron. Its oral bioavailability and ability to attenuate HO-1-mediated cytoprotective effects (e.g., against oxidative stress induced by H₂O₂) make it valuable in studying redox biology and inflammation . For instance, ZnPP (5 μM) increases apoptosis in tumor cells by disrupting HO-1-dependent antioxidant pathways .

Q. How does ZnPP serve as a biomarker for iron metabolism disorders?

ZnPP accumulates in erythrocytes when iron is unavailable for heme synthesis, making it a sensitive marker for iron deficiency or lead poisoning . Clinically, the ZPP/heme molar ratio in red blood cells is measured via fluorescence spectroscopy (excitation: 402–409 nm; emission: 625–633 nm) to assess iron status. Elevated ZPP levels (>80 μmol/mol heme) correlate with impaired iron utilization in bone marrow, particularly in pediatric and obstetric populations .

Q. What methodologies are recommended for quantifying ZnPP in biological samples?

- Fluorescence spectroscopy : Utilizes ZnPP’s distinct excitation/emission profiles (402/625 nm and 409/633 nm) .

- High-performance liquid chromatography (HPLC) : Separates ZnPP from other porphyrins in hemolysates .

- ZPP/heme ratio analysis : Reflects iron availability in erythropoiesis and is diagnostic for anemia subtypes .

Advanced Research Questions

Q. What experimental considerations are critical when assessing ZnPP's dose-dependent antitumor effects in vivo?

- Administration routes : Intraperitoneal (i.p.) dosing (12.5–50 mg/kg for 7 days) shows better bioavailability than oral administration (11–22 mg/kg) due to solubility limitations .

- Tumor model selection : HO-1 overexpression in certain cancers (e.g., colorectal HT-29 cells) may enhance ZnPP’s efficacy, while microenvironments with high antioxidant capacity may require combinatorial therapies .

- Pharmacokinetic monitoring : Track ZnPP stability (half-life >24 hours in serum) and off-target effects on nitric oxide synthase (NOS) or soluble guanylyl cyclase (sGC) .

Q. How do contradictory findings regarding ZnPP’s efficacy in different cancer models reflect mechanistic complexities?

Discrepancies arise from:

- HO-1 isoform variability : Tumor-specific HO-1 splice variants may exhibit differential sensitivity to ZnPP .

- Off-target interactions : ZnPP inhibits NOS and sGC at higher doses (IC₅₀ <10 μM), confounding results in studies linking CO/cGMP signaling to apoptosis .

- Microenvironmental factors : Hypoxia or elevated glutathione levels in tumors can reduce ZnPP’s pro-oxidant effects .

Methodological resolution : Use HO-1 knockout models or ZnPP-loaded nanoparticles to enhance target specificity .

Q. What strategies improve ZnPP’s stability and delivery for photodynamic therapy (PDT)?

- Nanocarrier systems : Cyclodextrin or cellulose nanocrystals enhance ZnPP’s water solubility and cellular uptake, improving singlet oxygen (¹O₂) quantum yield by 40% in HT-29 cells .

- Metal coordination : ZnPP-adamantane derivatives exhibit superior stability compared to free ZnPP, with 72-hour retention in tumor tissue .

- Dual-targeting approaches : Conjugate ZnPP with antibodies against tumor-specific receptors (e.g., EGFR) to minimize off-target effects .

Contradictions and Resolutions

- Iron vs. Zinc Incorporation : While ZnPP forms under iron-deficient conditions, in vitro studies show ferrochelatase can incorporate zinc even with adequate iron, suggesting regulatory nuances in heme synthesis .

- Stability in Biological Systems : ZnPP is more stable than heme in dried tissues (e.g., Parma ham), but its degradation in aqueous solutions requires stabilizers like albumin .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.